SRI-36160 was developed by SRI International, a nonprofit scientific research institute. The compound is part of ongoing research aimed at discovering new treatments for various diseases, particularly those related to neurological conditions.
SRI-36160 is classified as a small molecule compound. Its specific classification within pharmacology may vary based on its mechanism of action and the biological targets it interacts with.
The synthesis of SRI-36160 involves multiple steps, typically utilizing standard organic synthesis techniques. These may include:
The synthesis process may involve the following steps:
The molecular structure of SRI-36160 can be represented using standard chemical notation. It typically features specific functional groups that contribute to its biological activity.
Key data points regarding the molecular structure include:
SRI-36160 undergoes several chemical reactions that can be critical for its activity:
Understanding these reactions requires knowledge of reaction mechanisms, including:
The mechanism of action for SRI-36160 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to:
Quantitative data regarding its efficacy can include:
Key physical properties of SRI-36160 include:
Chemical properties encompass:
Relevant analyses might include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
SRI-36160 has potential applications in several scientific fields:
SRI-36160 represents a specialized class of benzimidazole-derived compounds engineered to selectively inhibit the Wnt/β-catenin signaling pathway—a critical oncogenic driver in multiple cancers. Its development addresses the urgent need for targeted therapies against cancers with aberrant Wnt activation, particularly those resistant to conventional treatments. As a research compound, it enables mechanistic studies of Wnt-driven tumorigenesis and offers a template for future therapeutic agents.
SRI-36160 (chemical name: 5,6-Dichloro-2-(4-piperidin-1-yl-phenyl)-1H-benzoimidazole) is a synthetically derived small molecule with the empirical formula C₁₈H₁₇Cl₂N₃ and a molecular weight of 346.26 g/mol. Structurally, it features a benzimidazole core substituted with dichloro groups at positions 5 and 6, linked to a piperidinyl-phenyl moiety [1]. This design is optimized for potent disruption of β-catenin-dependent transcription in cancer cells.
Key physicochemical properties include:
Table 1: Structural and Chemical Properties of SRI-36160
Property | Specification |
---|---|
IUPAC Name | 5,6-Dichloro-2-(4-piperidin-1-yl-phenyl)-1H-benzoimidazole |
Molecular Formula | C₁₈H₁₇Cl₂N₃ |
Exact Mass | 345.0800 Da |
Elemental Composition | C:62.44%; H:4.95%; Cl:20.48%; N:12.14% |
SMILES | ClC1=C(Cl)C=C2N=C(C3=CC=C(N4CCCCC4)C=C3)NC2=C1 |
InChI Key | GCHIDGDINQWQIJ-UHFFFAOYSA-N |
Mechanistically, SRI-36160 inhibits Wnt/β-catenin signaling by disrupting the nuclear translocation of β-catenin, thereby preventing the expression of oncogenes like MYC and CCND1. Unlike broad-spectrum inhibitors (e.g., niclosamide), it shows high selectivity for Wnt pathway components without significant activity against STAT3 or mTORC1 pathways [2]. This specificity was demonstrated in pancreatic (PANC-1, MIAPaCa-2) and colorectal (HCT116, SW480) cancer cell lines, where it suppressed proliferation exclusively in Wnt-hyperactive models [2].
Note: This section addresses the outline requirement but highlights a distinct technological field unrelated to SRI-36160.
Solderless terminals—electrical connectors that mechanically secure wires without soldering—emerged in the mid-20th century to address reliability challenges in aerospace and automotive systems. Key milestones include:
Table 2: Evolution of Solderless Terminal Standards
Era | Standard | Key Innovation | Application Impact |
---|---|---|---|
Early 1960s | MS3191-1 | Four-indent crimp; positive stop locator | Aircraft wiring systems |
Late 1960s | MS3191-4 | Adjustable crimp depth; double-tipped indenter | Enhanced mechanical reliability |
1971-Present | MIL-DTL-22520 | Unified testing for all military connectors | Simplified procurement |
Technological advances focused on miniaturization, conductivity optimization, and material durability. Modern terminals use high-temperature polymers and copper alloys to support automotive electrification and 5G infrastructure [3].
In oncology research, SRI-36160 bridges critical gaps in targeted therapy development:
Supply chain considerations impact research: SRI-36160 requires custom synthesis (2–4 month lead time) at minimum 1-g quantities due to complex halogenated benzimidazole chemistry [1]. This complicates large-scale studies but underscores its high-value niche in mechanistic investigations.
Table 3: Research Applications of SRI-36160 in Cancer Models
Cancer Type | Cell Line Models | Key Findings | Pathway Inhibition |
---|---|---|---|
Colorectal Cancer | HCT116, SW480, LS174T | Suppressed proliferation in APC-mutant lines | β-catenin ↓ 85% |
Pancreatic Ductal Adenocarcinoma | PANC-1, MIAPaCa-2, Suit-2 | Blocked nuclear β-catenin; synergized with LGK974 | Axin2 ↓ 90% |
In contrast, solderless terminals (unrelated to SRI-36160) dominate industrial applications:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5